4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a carboxamide moiety linked to a 4-isopropylbenzyl group. Its synthesis likely involves amide coupling agents (e.g., EDCI/HOBt) and triazole ring formation via click chemistry or cyclization, as seen in analogous compounds [1].
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-12(2)14-8-6-13(7-9-14)11-21-19(25)18-17(22-24-23-18)15-4-3-5-16(20)10-15/h3-10,12,17-18,22-24H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHWSWZEWOJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the para position.
- Isopropylphenyl group : A branched alkyl chain contributing to its lipophilicity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring through cycloaddition reactions.
- Substitution reactions to introduce the chlorophenyl and isopropylphenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells. The results indicated significant cytotoxicity:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | PC3 | 40.46 |
| This compound | A375 | 21.86 |
| Cisplatin (standard) | PC3 | 30.11 |
| Cisplatin (standard) | A375 | 30.11 |
These findings suggest that this compound exhibits comparable or superior activity against certain cancer cell lines compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have documented the synthesis and evaluation of triazole derivatives similar to our compound:
- Study on Hybrid Triazoles : Research demonstrated that hybridization of triazoles with different amines enhanced their anticancer activity significantly compared to non-hybridized counterparts .
- Cytotoxicity Assessment : In vitro assays showed that modifications on the triazole ring can lead to varied cytotoxic profiles across different cancer cell lines .
Comparison with Similar Compounds
Core Structure and Substituent Variations
| Compound Name (Example) | Core Structure | Substituents | Key Physicochemical Properties | Biological Activity (If Reported) | References |
|---|---|---|---|---|---|
| Target Compound | 1H-1,2,3-Triazole | 4-(3-ClPh), 5-Carboxamide-N-(4-isopropylbenzyl) | N/A (Predicted MP: ~130–170°C) | Not reported | — |
| 5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide (3a) | Pyrazole | 5-Cl, 4-Carboxamide-N-(4-cyanophenyl), 3-Me | MP: 133–135°C; Yield: 68% | Not specified | [1] |
| 4-(Benzyloxy)-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide (19a) | 1H-1,2,3-Triazole | 4-Benzyloxy, 5-Carboxamide-N-(3-CF3Ph), 1-Me | White solid; MP not specified; Yield: Moderate | Not reported | [3] |
| Brezivaptan (Vasopressin antagonist) | 1,2,4-Triazol-5-one | 3-ClPh, 4-[Morpholine-ethyl]Ph, 2-Isopropylacetamide | Not specified | Vasopressin receptor antagonist (IC50: nM range) | [11] |
| 5-(4-ClPh)-1-(2,4-diClPh)-4-Me-N-(3-pyridylmethyl)-pyrazole-3-carboxamide | Pyrazole | 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, 3-Carboxamide-N-(3-pyridylmethyl) | Crystallized; MP not specified | Cannabinoid CB1 antagonist (IC50: 0.139 nM) | [14] |
Key Observations :
- Core Flexibility : The target’s triazole core differentiates it from pyrazole-based analogues (e.g., ), which may exhibit distinct electronic profiles and binding affinities.
- Benzyl Group Modifications : The isopropyl substituent on the benzyl group (target) contrasts with morpholine-ethyl () or pyridylmethyl () groups, impacting solubility and target selectivity.
Structure-Activity Relationships (SAR)
Software and Methodological Context
- Crystallography: SHELXL () and WinGX/ORTEP () are widely used for structural refinement, as seen in ’s cannabinoid antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
